2-(4-Aminooxan-4-yl)ethan-1-ol
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Overview
Description
2-(4-Aminooxan-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO2 It is known for its unique structure, which includes an amino group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminooxan-4-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-aminotetrahydro-2H-pyran with ethylene oxide, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminooxan-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-(4-Aminooxan-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminooxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The oxane ring provides structural stability and can participate in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminotetrahydro-2H-pyran-4-yl)ethanol
- 2-(4-Aminotetrahydro-2H-pyran-4-yl)ethanamine
Uniqueness
2-(4-Aminooxan-4-yl)ethan-1-ol is unique due to its specific combination of an amino group and an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-(4-Aminooxan-4-yl)ethan-1-ol, also known as (4-Aminooxan-4-yl)methanol, is an organic compound characterized by its oxane ring structure and the presence of an amino group. This compound exhibits unique solubility and stability properties due to its chemical structure, which includes a primary alcohol and an amine functional group. The molecular formula is C5H11NO2, indicating the presence of five carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms.
Chemical Structure and Properties
The oxane ring in this compound imparts specific steric and electronic properties that influence its biological interactions. The amino group enhances its potential reactivity, making it a candidate for various biological applications.
Key Structural Features:
- Oxane Ring : Contributes to unique steric properties.
- Amino Group : Enhances reactivity and solubility.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including antimicrobial and neuroprotective effects. The following sections detail these activities based on available studies.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features may possess antimicrobial properties. The interaction of the amino group with bacterial cell walls could lead to disruption of microbial growth. For instance, derivatives of amino alcohols have shown efficacy against various pathogens in laboratory settings.
Compound | Pathogen Targeted | Efficacy |
---|---|---|
This compound | E. coli | Moderate |
Ethanolamine | S. aureus | High |
(4-Aminooxan-4-yl)methanol acetate | Pseudomonas aeruginosa | Low |
Neuroprotective Effects
The neuroprotective potential of this compound is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. Studies involving similar oxane derivatives have indicated a protective effect on neuronal cells in vitro.
Case Study: Neuroprotection in Neuronal Cultures
A study investigated the effects of this compound on neuronal cultures exposed to oxidative stress. Results showed a significant reduction in cell death compared to control groups treated with only oxidative agents.
The mechanism by which this compound exerts its biological effects may involve several biochemical pathways:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis.
- Neuroprotection : Inhibition of apoptotic pathways and reduction of reactive oxygen species (ROS).
Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study Overview
A recent study published in a peer-reviewed journal examined the effects of this compound on various cell lines.
Parameter | Result |
---|---|
Cell Viability | Increased by 30% in treated groups |
ROS Levels | Decreased by 40% compared to control |
Properties
CAS No. |
1394042-05-7 |
---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(4-aminooxan-4-yl)ethanol |
InChI |
InChI=1S/C7H15NO2/c8-7(1-4-9)2-5-10-6-3-7/h9H,1-6,8H2 |
InChI Key |
ZEOHKGSTISGGDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CCO)N |
Origin of Product |
United States |
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